Pamapimod-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

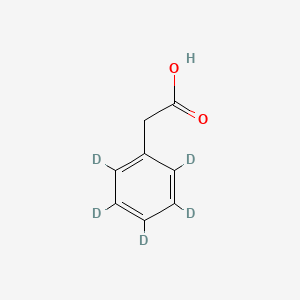

Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pamapimod. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

Preparation Methods

Pamapimod-d4 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the Pamapimod molecule. The synthetic route typically involves:

Starting Material: The synthesis begins with commercially available starting materials.

Deuterium Incorporation: Deuterium atoms are introduced through specific chemical reactions, often involving deuterated reagents.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the selective incorporation of deuterium.

Purification: The final product is purified using techniques such as chromatography to achieve high purity and yield.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions and using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Pamapimod-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Pamapimod-d4 has several scientific research applications, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Pamapimod in biological systems.

Metabolic Profiling: Helps in identifying and quantifying metabolites of Pamapimod.

Drug Development: Used as a tracer in the development of new drugs targeting p38 MAPK.

Biological Research: Investigates the role of p38 MAPK in various biological processes, including inflammation and cell signaling.

Medical Research: Explores the potential therapeutic applications of Pamapimod in treating diseases such as rheumatoid arthritis and osteoporosis

Mechanism of Action

Pamapimod-d4 exerts its effects by inhibiting the activity of p38 MAPK, a protein kinase involved in the regulation of inflammatory cytokines. The inhibition of p38 MAPK leads to a reduction in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include:

p38 MAPK: The primary target of this compound.

NFATc1: A downstream regulator affected by the inhibition of p38 MAPK.

ADAM12: A gene regulated by NFATc1, involved in osteoclastic bone resorption

Comparison with Similar Compounds

Pamapimod-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Pamapimod: The non-deuterated form of this compound.

SB203580: Another p38 MAPK inhibitor with a different chemical structure.

VX-702: A selective p38 MAPK inhibitor used in clinical trials for rheumatoid arthritis.

This compound’s uniqueness lies in its ability to provide more accurate pharmacokinetic and metabolic data due to the presence of deuterium atoms .

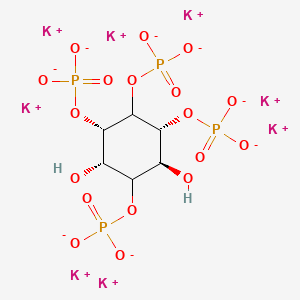

Properties

CAS No. |

1246814-57-2 |

|---|---|

Molecular Formula |

C₁₉H₁₆D₄F₂N₄O₄ |

Molecular Weight |

410.41 |

Synonyms |

6-(2,4-Difluorophenoxy)-2-[[3-hydroxy-1-(2-hydroxyethyl)propyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one-d4; R 1503-d4; Ro 4402257-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)